molecular formula C10H10N2O3 B13035203 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid

5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B13035203
M. Wt: 206.20 g/mol
InChI Key: CPKNQODQANMDDY-UHFFFAOYSA-N
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Description

5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazones with aldehydes or ketones, followed by cyclization. The reaction conditions often involve heating in the presence of a catalyst or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-Methoxyindole-3-carboxylic acid: Another indazole derivative with different substituents.

    4-Methylindazole: A simpler indazole compound without the methoxy and carboxylic acid groups.

Uniqueness

5-Methoxy-4-methyl-1H-indazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-methoxy-4-methyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-7(15-2)4-3-6-8(5)9(10(13)14)12-11-6/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

CPKNQODQANMDDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=NN2)C(=O)O)OC

Origin of Product

United States

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